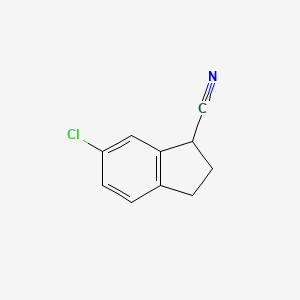

6-Chloro-2,3-dihydro-1H-indene-1-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2,3-dihydro-1H-indene-1-carbonitrile is a compound that is commonly used in the pharmaceutical and agrochemical industries . It is known for its ability to inhibit enzyme activity and is therefore used in the development of potential pharmaceutical drugs .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which are similar to this compound, has been summarized in recent studies . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis Protocols : Innovative synthesis methods have been developed for related compounds, involving Vilsmeier–Haack chlorination and X-ray analysis for structural determination (Jukić et al., 2010).

- Crystal Structure Determination : Advanced techniques like X-ray crystal-structure analyses are used to verify the structures of indeno[2,1-c]pyridine-4-carbonitriles, revealing insights into their molecular configuration (Landmesser et al., 2008).

Optical and Electronic Properties

- Optical Properties : Research on related compounds shows broad absorption bands and fluorescence properties, which are pivotal in understanding their optical behavior (Landmesser et al., 2008).

- Electron Acceptor for Photovoltaics : Compounds with indenoindene core have been synthesized for use as electron acceptors in organic photovoltaics, demonstrating high power conversion efficiency (Xu et al., 2017).

Reactivity and Applications

- Reactivity in Synthesis : Research demonstrates the synthesis of compounds involving chlorination processes and their molecular configurations, which can be critical for designing new materials (Ülkü et al., 1995).

- Applications in Energy-Efficient Separations : Studies on metal-organic frameworks indicate potential applications in energy-efficient adsorptive separation of hydrocarbons, a process critical in natural gas purification and polymer production (He et al., 2012).

Novel Synthesis and Spectral Analysis

- Novel Synthesis Routes : Innovative synthesis routes for derivatives of indenes, including the use of electron-rich α-aryl ketonitriles, have been explored (Liu et al., 2012).

- Photovoltaic Properties : Derivatives of indenes have been used in organic–inorganic photodiode fabrication, demonstrating photovoltaic properties and potential applications in electronics (Zeyada et al., 2016).

properties

IUPAC Name |

6-chloro-2,3-dihydro-1H-indene-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-9-4-3-7-1-2-8(6-12)10(7)5-9/h3-5,8H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUGYAFJPILFDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C#N)C=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2748214.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2748215.png)

![(2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(furan-3-yl)prop-2-enenitrile](/img/structure/B2748218.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide](/img/structure/B2748219.png)

![2-(3-methylphenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2748222.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2748230.png)

![N-[2-(1-cyclohexenyl)ethyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide](/img/structure/B2748231.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2748233.png)